2-Amino-3-hydroxy-2-methylbutanoic acid

Beschreibung

BenchChem offers high-quality 2-Amino-3-hydroxy-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-hydroxy-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

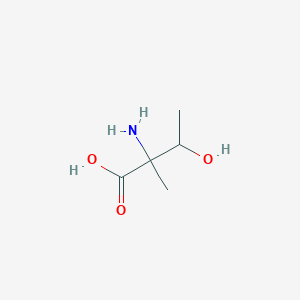

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10148-74-0 |

|---|---|

Molekularformel |

C5H11NO3 |

Molekulargewicht |

133.15 g/mol |

IUPAC-Name |

2-amino-3-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

NWZTXAMTDLRLFP-UHFFFAOYSA-N |

SMILES |

CC(C(C)(C(=O)O)N)O |

Kanonische SMILES |

CC(C(C)(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Amino-3-hydroxy-2-methylbutanoic acid

This guide serves as a technical monograph for researchers and drug discovery scientists focusing on 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as

Structure, Synthesis, and Peptidomimetic Utility

Chemical Identity & Stereochemical Landscape[2]

2-Amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic,

Nomenclature and Identifiers

-

IUPAC Name: 2-Amino-3-hydroxy-2-methylbutanoic acid

-

Common Synonyms:

-Methylthreonine ( -

CAS Registry Numbers:

-

62000-66-2: Racemic mixture

-

2280-28-6: (2S, 3R) isomer (L-allo-threonine analog)

-

10148-74-0: Unspecified isomer

-

-

Molecular Formula:

[2]

Stereochemical Complexity

Unlike

| Isomer Configuration | Relationship to Natural Amino Acid | Utility |

| (2S, 3R) | L-Threonine Analog | High (Peptidomimetics) |

| (2S, 3S) | L-allo-Threonine Analog | Moderate (Probe) |

| (2R, 3S) | D-Threonine Analog | Low (D-peptide synthesis) |

| (2R, 3R) | D-allo-Threonine Analog | Low |

Synthetic Methodologies

Synthesizing

The Seebach Self-Regeneration of Stereocenters (SRS)

The most robust route for enantiopure synthesis utilizes the Self-Regeneration of Stereocenters (SRS) methodology developed by Dieter Seebach. This approach uses a chiral auxiliary (oxazolidinone) derived from the amino acid itself to direct the incoming electrophile.

Protocol Logic:

-

Cyclization: L-Threonine is condensed with pivalaldehyde to form a cis-oxazolidinone. The original stereocenter at C2 directs the formation of the new center at the acetal carbon.

-

Enolization: Treatment with a strong base (LDA or LiHMDS) generates a planar enolate. The bulky tert-butyl group on the acetal ring forces the electrophile (Methyl Iodide) to attack from the face opposite to the tert-butyl group.

-

Hydrolysis: Acidic hydrolysis opens the ring, yielding the

-methylated amino acid with the stereochemistry restored (or inverted, depending on the specific auxiliary used).

The Schöllkopf Bis-Lactim Ether Method

An alternative industrial route involves the Schöllkopf auxiliary .

-

A cyclic bis-lactim ether is formed from L-Valine and Glycine.

-

Lithiation creates a nucleophilic species at the glycine methylene.

-

Reaction with acetaldehyde (or an equivalent electrophile) introduces the side chain.

-

Critique: While effective for

-methyl amino acids generally, establishing the correct diastereoselectivity at the

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis, highlighting why SRS is preferred for this specific compound.

Figure 1: Synthetic pathway evaluation. The Seebach SRS method is prioritized for high optical purity requirements.

Physicochemical Properties & Handling[2]

For formulation and experimental design, the physical behavior of

Key Parameters[6][7][8][9]

| Property | Value / Description | Experimental Implication |

| Solubility | Water (>100 mg/mL), Methanol | Highly soluble in aqueous buffers; suitable for biological assays. |

| pKa (COOH) | ~2.1 (Est.) | Slightly more acidic than Thr due to steric strain. |

| pKa ( | ~9.7 (Est.) | Comparable to standard amino acids. |

| LogP | -2.5 (Est.) | Remains hydrophilic despite the methyl group. |

| H-Bonding | Donor: 2, Acceptor: 3 | The |

Protection Strategy for Peptide Synthesis

The steric hindrance at the

-

Fmoc-Protection: Standard Fmoc-OSu reactions may be sluggish. Use Fmoc-Cl with BSA (N,O-bis(trimethylsilyl)acetamide) to enhance solubility and reactivity.

-

Side Chain: The

-hydroxyl group often requires protection (t-Butyl ether) to prevent O-acylation during coupling, although the steric bulk of the

Conformational Utility in Drug Design[10][11]

The primary value of

The "Helix-Lock" Mechanism

-

Ramachandran Space:

-MeThr is energetically forbidden from adopting -

Helical Promotion: It strongly favors regions corresponding to

-helices ( -

Comparison: Unlike Aib (which is achiral and promotes helices in both left- and right-handed directions), (2S,3R)-

-MeThr specifically stabilizes right-handed helices due to its chirality.

Biological Applications[1][8]

-

Proteolytic Resistance: The absence of an

-proton renders the peptide bond non-cleavable by most proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of peptide drugs ( -

MUC1 Epitope Mimicry: Research has shown that replacing Threonine with

-MeThr in the MUC1 tumor antigen sequence induces a stable "knob" conformation, enhancing antibody recognition for cancer vaccines. -

Antimicrobial Peptides: Incorporation into peptaibols (alamethicin analogs) can lock the amphipathic helix structure required for membrane pore formation.

Experimental Protocol: Coupling in Solid Phase Peptide Synthesis (SPPS)

Note: Standard coupling protocols (e.g., HBTU/DIEA) often fail or result in low yields due to the steric bulk of the

Recommended Protocol (Self-Validating):

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are more reactive than HBTU.

-

Stoichiometry: Increase the amino acid and coupling reagent excess to 4-5 equivalents .

-

Conditions:

-

Solvent: DMF or NMP.

-

Time: Double coupling is mandatory. Perform 2 x 2 hours at room temperature.

-

Microwave: If available, microwave irradiation (75°C for 5-10 mins) significantly improves conversion.

-

-

Monitoring: Use the Chloranil Test instead of the Kaiser test. The Kaiser test (ninhydrin) can be false-negative for sterically hindered amines. Chloranil is more sensitive for secondary or hindered primary amines.

Analytical Characterization

To verify the identity and purity of (2S,3R)-

-

1H NMR (

): Look for the disappearance of the -

13C NMR: The quaternary

carbon will show a distinct peak around 60-65 ppm , which will be a singlet in decoupled spectra (unlike the doublet in non-methylated analogs). -

HPLC: Separation of diastereomers (e.g., (2S,3R) vs (2S,3S)) requires a chiral column (e.g., Chiralpak AD-H or Crownpak CR) using a perchlorate or acidic mobile phase.

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

-

Toniolo, C., et al. (2001). "Structure and conformational properties of alpha-methylthreonine." Journal of Peptide Science. Link

-

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide nanomaterials containing alpha-amino acids." Biochemistry. Link

-

Thermo Fisher Scientific. "Product Specification: (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid." Link

-

PubChem. "Compound Summary: 3-Amino-2-hydroxy-2-methylbutanoic acid."[3] National Library of Medicine. Link

Sources

- 1. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Amino-2-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 151889859 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereochemical Configuration of 2-Amino-3-hydroxy-2-methylbutanoic Acid Isomers

Abstract

2-Amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic amino acid characterized by the presence of two adjacent chiral centers at the C2 and C3 positions. This structural feature gives rise to a total of four distinct stereoisomers, each with a unique three-dimensional arrangement of atoms. The precise stereochemical configuration of a molecule is paramount in the fields of pharmacology and drug development, as different stereoisomers can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles.[1][2] This guide provides a detailed technical exploration of the four stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid. It covers the fundamental principles of their stereochemical relationships, outlines robust methodologies for their stereoselective synthesis and analytical separation, and details advanced spectroscopic techniques for their definitive structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to control, separate, and characterize these complex chiral molecules.

The Foundational Importance of Stereoisomerism

The Imperative of Chirality in Biological Recognition

Biological systems, from enzymes to receptors, are inherently chiral environments, constructed from L-amino acids and D-sugars.[1] This intrinsic chirality dictates that interactions with small molecules are highly specific to the molecule's three-dimensional structure. Consequently, enantiomers and diastereomers of a drug candidate can bind to a target with vastly different affinities, leading to one isomer being a potent therapeutic while another might be inactive or, in some cases, responsible for adverse effects.[2] A thorough understanding and control of stereochemistry are therefore not merely academic exercises but critical components of modern drug design and safety assessment.

Introducing 2-Amino-3-hydroxy-2-methylbutanoic Acid

The title compound is a substituted butanoic acid featuring two stereocenters, making it an excellent model for exploring the complexities of stereoisomerism. The presence of amino, hydroxyl, and carboxylic acid functional groups also makes it a versatile chiral building block in organic synthesis. The challenge and necessity lie in the ability to selectively synthesize and analytically resolve each of its four stereoisomers to enable distinct pharmacological evaluation.

Stereochemical Analysis and Nomenclature

Identifying the Chiral Centers

The structure of 2-amino-3-hydroxy-2-methylbutanoic acid contains two carbon atoms that are chiral centers:

-

C2 (α-carbon): This carbon is bonded to four different substituents: a carboxyl group (-COOH), an amino group (-NH₂), a methyl group (-CH₃), and the C3-hydroxy-methyl group.

-

C3 (β-carbon): This carbon is bonded to four different substituents: the C2-amino-methyl-carboxyl group, a hydroxyl group (-OH), a methyl group (-CH₃), and a hydrogen atom.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, this molecule can exist as a maximum of 2² = 4 stereoisomers.[3][4][5]

The Four Stereoisomers and Their Relationships

The four stereoisomers are best described by the Cahn-Ingold-Prelog (R/S) notation for each chiral center. They exist as two pairs of enantiomers.

| Isomer | Systematic Name | Configuration | Relationship to Other Isomers |

| 1 | (2R,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid | Erythro | Enantiomer of (2S,3S); Diastereomer of (2R,3S) & (2S,3R) |

| 2 | (2S,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid | Erythro | Enantiomer of (2R,3R); Diastereomer of (2R,3S) & (2S,3R) |

| 3 | (2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid | Threo | Enantiomer of (2S,3R); Diastereomer of (2R,3R) & (2S,3S) |

| 4 | (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid | Threo | Enantiomer of (2R,3S); Diastereomer of (2R,3R) & (2S,3S) |

-

Enantiomers are non-superimposable mirror images of each other.

-

Diastereomers are stereoisomers that are not mirror images of each other.[4][5] They have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by techniques like chromatography.

Erythro and Threo Nomenclature

For molecules with two adjacent stereocenters, the relative configuration can be described using the terms erythro and threo.

-

Erythro : This configuration refers to the diastereomers where similar functional groups on the adjacent chiral carbons would be on the same side in a Fischer projection. This corresponds to the (2R,3R) and (2S,3S) pair.

-

Threo : This configuration refers to the diastereomers where similar functional groups would be on opposite sides in a Fischer projection. This corresponds to the (2R,3S) and (2S,3R) pair, analogous to the naturally occurring amino acid threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid).[5][6]

Strategies for Stereoselective Synthesis and Resolution

Achieving stereochemical purity is a primary objective. This can be accomplished either by building the molecule with the desired stereochemistry from the start (asymmetric synthesis) or by separating a mixture of isomers (resolution).

Asymmetric Synthesis via Chiral Auxiliaries

This powerful strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary's steric and electronic properties then direct subsequent reactions to occur on one face of the molecule, creating the desired stereocenter.

Causality Behind Experimental Choices: The choice of a chiral auxiliary, such as an Evans oxazolidinone, is deliberate. Its rigid, bicyclic structure provides a well-defined steric environment. When an enolate is formed from the N-acylated auxiliary, one face of the enolate is effectively blocked by a substituent on the auxiliary (e.g., a benzyl or isopropyl group), forcing incoming electrophiles to attack from the less hindered face with high predictability.

-

Acylation: React (S)-4-benzyl-2-oxazolidinone with 2-bromopropionyl bromide to form the N-acyl oxazolidinone. The bromine serves as a leaving group for the subsequent introduction of the amino group.

-

Enolate Formation: Cool the solution to -78°C under an inert atmosphere (e.g., Argon) and add a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Rationale: The low temperature is critical to prevent side reactions and maintain the kinetic control necessary for stereoselectivity.

-

Aldol Reaction: Introduce acetaldehyde as the electrophile. The enolate will attack the acetaldehyde, forming the C2-C3 bond and setting the two new stereocenters simultaneously. The chiral auxiliary directs the attack to yield the desired syn-aldol product, which will lead to the threo amino acid configuration.

-

Azide Displacement: Convert the C2-bromide to an azide using sodium azide. This is a robust method for introducing a nitrogen functionality that can be cleanly reduced to the amine.

-

Auxiliary Cleavage and Esterification: Cleave the chiral auxiliary using a mild nucleophile like lithium hydroperoxide (LiOOH). This step is gentle enough to avoid racemization. The resulting carboxylic acid can be protected as a methyl or ethyl ester for purification.

-

Reduction: Reduce the azide group to the primary amine using a method like catalytic hydrogenation (H₂/Pd-C) to yield the final, stereochemically pure amino acid ester.

Resolution via Chiral High-Performance Liquid Chromatography (HPLC)

When a synthesis yields a mixture of stereoisomers, chiral HPLC is the premier analytical and preparative method for their separation.[3]

Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers or diastereomers in the mobile phase form transient, diastereomeric complexes with the chiral selector of the CSP. Because these complexes have different energies of formation and stability, one isomer interacts more strongly with the CSP and is retained longer, resulting in separation.[7][8]

-

Column Selection: Choose a suitable CSP. Macrocyclic glycopeptide phases like Ristocetin A or Teicoplanin (e.g., CHIROBIOTIC T) are highly effective for separating underivatized amino acids.[9]

-

Mobile Phase Preparation: Prepare a mobile phase. For a CHIROBIOTIC T column, a polar organic mode (e.g., 70:30:0.1 v/v/v Acetonitrile/Methanol/Trifluoroacetic Acid) is often a good starting point. Rationale: The acidic modifier (TFA) ensures the carboxyl and amino groups are in a consistent protonation state, leading to sharper peaks and reproducible retention times.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the mixture of isomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample and record the chromatogram. Detection is typically done using UV absorbance at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.

-

Peak Identification: Diastereomers will separate first, followed by the resolution of each enantiomeric pair. The elution order is specific to the CSP and mobile phase used.

Definitive Stereochemical Assignment

Once isomers are separated, their absolute and relative configurations must be unambiguously determined.

Single-Crystal X-ray Crystallography: The Unambiguous Standard

If a single, high-quality crystal of an isolated isomer can be grown, single-crystal X-ray diffraction provides a direct and definitive determination of the three-dimensional structure, including the absolute stereochemistry (via the Flack parameter).[10] This method is considered the gold standard, against which all other techniques are validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (erythro vs. threo) in solution.[11][12]

-

¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between the proton on C2 (if present, though not in this specific molecule) and the proton on C3 can provide stereochemical information based on the Karplus relationship, which correlates ³JHH to the dihedral angle between the protons.

-

Nuclear Overhauser Effect (NOE): A 2D NOESY experiment is the most reliable NMR method for this molecule. NOE detects through-space interactions between protons that are close to each other (< 5 Å). For the erythro isomer, an NOE correlation would be expected between the C2-methyl protons and the C3-proton. For the threo isomer, an NOE would be expected between the C2-methyl protons and the C3-methyl protons.

-

Sample Preparation: Dissolve ~5-10 mg of a single, purified isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube.

-

Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). A mixing time of 500-800 ms is typically appropriate for small molecules.

-

Data Processing: Process the 2D data to generate the spectrum.

-

Spectral Analysis:

-

Assign all proton resonances using standard 1D and 2D NMR techniques (COSY, HSQC).

-

Carefully analyze the NOESY spectrum for key cross-peaks.

-

Expected Result for Erythro isomer: A cross-peak between the resonances for the C2-CH₃ protons and the C3-H proton.

-

Expected Result for Threo isomer: A cross-peak between the resonances for the C2-CH₃ protons and the C3-CH₃ protons.

-

Conclusion and Future Directions

The four stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid represent a microcosm of the challenges and opportunities inherent in chiral drug development. Each isomer is a unique chemical entity with the potential for a distinct biological profile. The ability to selectively synthesize, resolve, and definitively characterize these molecules using the advanced protocols described herein is a fundamental requirement for modern chemical and pharmaceutical research. This guide provides the technical framework and underlying scientific rationale to empower researchers to confidently navigate the complexities of stereoisomerism, paving the way for the development of safer and more effective therapeutic agents.

References

-

Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules. Journal of Biomolecular NMR, 27(1), 13-39. [Link]

-

Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]

-

Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]

-

Atreya, H. S. (2012). Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments. In Protein NMR Techniques. Humana Press. [Link]

-

Higman, V. A. (2012). Assignment Theory - Protein NMR. CCPN. [Link]

-

Homework.Study.com. (n.d.). The amino acid threonine, (2S,3R)-2-amino-3-hydroxybutanoic acid, has two chirality centers. [Link]

-

Kagabu, S., et al. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. [Link]

- Google Patents. (2010). Synthesis of (2S,3R)

-

ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from ChemBK. [Link]

-

Natural Products Atlas. (2022). (2r,3r)-3-hydroxy-2-methylbutanoic acid. NP0254810. [Link]

-

Banti, C. N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 288. [Link]

-

Melerzan, A., et al. (2021). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. Nature Communications, 12(1), 1-13. [Link]

-

Chemistry LibreTexts. (2019). 12: Stereochemistry. [Link]

-

Doubtnut. (2020). The maximum number of stereoisomers possible for 2-hydroxy-2-methyl butanoic acid is. [Link]

-

PubChem. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. CID 11768555. [Link]

-

PubChem. (n.d.). 3-Amino-2-hydroxy-3-methylbutanoic acid. CID 18914831. [Link]

-

Chemistry LibreTexts. (2024). 3.6.3: Diastereomers. [Link]

-

Wimalasinghe, P. F., et al. (2016). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 88(12), 6347-6354. [Link]

-

University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]

-

Guchhait, G., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-208. [Link]

-

Peter, A., et al. (2000). High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a Ristocetin A chiral stationary phase. Journal of Chromatography A, 904(1), 1-15. [Link]

-

Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]

-

EMBL-EBI. (n.d.). 2-amino-3-hydroxybutanoic acid (CHEBI:38263). [Link]

-

PubChem. (n.d.). 3-Amino-2-hydroxy-2-methylbutanoic acid. CID 151889859. [Link]

Sources

- 1. Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex | MDPI [mdpi.com]

- 11. Amino acid selective labeling and unlabeling for protein resonance assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. users.cs.duke.edu [users.cs.duke.edu]

Thermodynamic Stability and Structural Dynamics of 2-Amino-3-hydroxy-2-methylbutanoic Acid

This technical guide details the thermodynamic stability profile of 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as

A Technical Guide for Drug Development & Chemical Biology

Executive Summary: The "Quaternary" Advantage

2-Amino-3-hydroxy-2-methylbutanoic acid (

Chemical Thermodynamics & Fundamental Properties[1]

To understand the stability of

Physicochemical Profile

| Parameter | Value / Range | Thermodynamic Implication |

| Molecular Weight | 133.15 g/mol | Low molecular weight building block. |

| Melting Point | 205–207 °C (dec) | High lattice energy ( |

| pKa (COOH) | ~2.2–2.3 (Predicted) | Similar to Threonine; |

| pKa ( | ~9.6–9.8 (Predicted) | Slightly higher than Threonine due to steric shielding and +I effect of the methyl group. |

| LogP | -3.4 (Calculated) | Highly hydrophilic; thermodynamically prefers aqueous solvation over lipid bilayers. |

| Stereochemistry | 2 Chiral Centers | 4 Stereoisomers: (2S,3R), (2S,3S), (2R,3R), (2R,3S). The (2S,3R) isomer mimics L-Threonine. |

Ionization & Solvation Energy

The zwitterionic form is the thermodynamically most stable species between pH 3 and 9. The solvation free energy (

Chemical Stability: The Alpha-Methyl Effect

The most critical feature of

Absolute Resistance to Racemization

For natural amino acids, racemization occurs via the abstraction of the

-

Mechanism: Base +

-C -

-MeThr Stability:

Inhibition of -Elimination (Dehydration)

Threonine degrades via

-

Threonine:

abstraction -

-MeThr: Without the

Retro-Aldol Cleavage

Threonine aldolases can cleave Threonine into Glycine and Acetaldehyde. This enzymatic pathway relies on a PLP cofactor forming a Schiff base and acidifying the

-

Stability:

-MeThr is inert to standard threonine aldolases because the cofactor cannot abstract the non-existent

Conformational Thermodynamics in Peptides

When incorporated into a peptide chain,

The Thorpe-Ingold (Gem-Dimethyl) Effect

The presence of the

-

Entropic Stabilization: This restriction reduces the conformational entropy of the unfolded state (

). -

Thermodynamic Result: Since

, reducing the entropy penalty of folding makes the folded state (typically helical) thermodynamically more favorable.

Helix Promotion

-MeThr is a strong promoter of-

Mechanism: The allowed Ramachandran space for

-methyl amino acids is severely limited to the helical regions ( -

Application: Incorporating

-MeThr into a peptide drug increases its

Visualized Degradation & Stability Logic

The following diagram contrasts the degradation susceptibility of natural Threonine against the stability of

Figure 1: Mechanistic comparison showing how the quaternary center of

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of

Protocol 1: Accelerated Degradation Profiling (HPLC)

Objective: Quantify the resistance to

-

Preparation: Dissolve

-MeThr (1 mM) in 0.1 M NaOH (pH ~13). Prepare a control of L-Threonine (1 mM) in the same buffer. -

Incubation: Incubate both samples at 60°C in sealed, inert glass vials.

-

Sampling: Aliquot samples at t=0, 4, 8, 24, and 48 hours. Quench immediately with 0.1 M HCl to pH 7.

-

Analysis: Analyze via RP-HPLC (C18 column, 210 nm detection).

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-10% B.

-

Detection Target: Look for the appearance of

-ketobutyrate (degradation product of Thr) and decrease in parent peak area.

-

-

Validation: The L-Threonine sample should show significant degradation (>20% loss at 24h). The

-MeThr sample should remain >99% intact.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Determine the solid-state thermal stability and melting onset.

-

Instrument: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).

-

Sample: Weigh 2–5 mg of crystalline

-MeThr into an aluminum pan. Crimp (do not hermetically seal if decomposition gas evolution is expected, or use a pinhole lid). -

Run: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under Nitrogen purge (50 mL/min).

-

Analysis: Identify the endothermic melting peak (

). Watch for immediate exothermic decomposition following the melt.-

Expectation: Sharp endotherm at ~205°C. A broad or split peak indicates isomeric impurities or solvates.

-

Protocol 3: Deuterium Exchange (Stereochemical Integrity)

Objective: Confirm the lack of proton mobility at the

-

Method: Dissolve

-MeThr in -

Monitoring: Monitor via

-NMR over 24 hours at 25°C. -

Result:

-

Control (Threonine): Signal for

-H (approx 3.5-4.0 ppm) will diminish over time as H exchanges for D. -

Test (

-MeThr): No change in the methyl group integration or other signals, confirming total resistance to enolization.

-

Applications in Drug Design

-

Peptide Stapling: Use

-MeThr to induce helical turns in stapled peptides without using exogenous cross-linkers. -

Proteolytic Resistance: Replace critical Threonine residues in bioactive peptides with

-MeThr to extend plasma half-life (blocks protease recognition). -

Antibiotic Scaffolds: Essential building block for synthetic analogues of monobactams or lantibiotics where the native threonine is a weak point for chemical instability.

References

-

Conform

-Methylated Amino Acids -

Thermodynamic Stability of Helix Form

- Title: Thermodynamics of - and -Structure Form

- Source: PMC / Biophysical Journal

-

URL:[Link]

-

Degradation P

- Title: Threonine degradation by Serratia marcescens (Demonstrating the standard dehydrogenase/aldolase p

- Source: PMC / Journal of Bacteriology

-

URL:[Link]

-

Beta-Elimin

-

Physical Properties & CAS D

- Title: (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid Properties.

-

Source: ChemicalBook / CAS 2280-27-5[2]

Sources

Conformational Constraints of 2-Amino-3-hydroxy-2-methylbutanoic Acid in Peptides: A Tool for Rational Drug Design

An In-depth Technical Guide

Abstract

The rational design of peptide-based therapeutics hinges on the precise control of their three-dimensional structure. Natural peptides often suffer from conformational flexibility and susceptibility to proteolytic degradation, limiting their therapeutic potential. The incorporation of unnatural, sterically hindered amino acids is a powerful strategy to overcome these limitations. This guide focuses on 2-Amino-3-hydroxy-2-methylbutanoic acid (Ahmb), an α,α-disubstituted amino acid that imparts significant conformational rigidity upon the peptide backbone. We will explore the mechanistic basis of this constraint, detail the synthetic and analytical methodologies required for its application, and discuss its implications for the development of next-generation peptide drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage structural pre-organization for enhanced biological activity and improved pharmacokinetic profiles.

The Imperative of Conformational Control in Peptide Therapeutics

Peptides are central to countless physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical translation is often hampered by two intrinsic properties: a high degree of conformational flexibility and rapid enzymatic degradation. A flexible peptide in solution exists as an ensemble of conformations, only a fraction of which may be the "bioactive" structure recognized by its target receptor. This conformational entropy must be overcome upon binding, resulting in a significant energetic penalty that can lower binding affinity.

The introduction of unnatural amino acids, particularly those with substitution at the α-carbon, is a field-proven strategy to address these challenges.[1] By replacing the α-hydrogen with a methyl group, as in 2-Amino-3-hydroxy-2-methylbutanoic acid, the permissible torsional angles of the peptide backbone (φ and ψ) are severely restricted.[2] This pre-organizes the peptide into a more defined secondary structure, reducing the entropic cost of binding and enhancing proteolytic stability by sterically shielding the adjacent peptide bonds.[2][3]

Physicochemical Profile of 2-Amino-3-hydroxy-2-methylbutanoic Acid (Ahmb)

2-Amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic amino acid characterized by two key structural features that dictate its conformational influence: an α-methyl group and a β-hydroxyl group. The IUPAC name for a common stereoisomer is (2S)-2-amino-3-hydroxy-3-methylbutanoic acid.[4]

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | [4] |

| Molecular Formula | C5H11NO3 | [4] |

| Molecular Weight | 133.15 g/mol | [5] |

| Key Features | α-methyl group, β-hydroxyl group, Chiral centers | N/A |

| Primary Effect | Induces helical or turn-like secondary structures | [2][6][7] |

The presence of the α-methyl group provides the primary steric bulk that restricts the Ramachandran space. The β-hydroxyl group can further influence local conformation by participating in intramolecular hydrogen bonding, potentially stabilizing specific turn structures.

The Mechanistic Basis of Conformational Constraint

The substitution of an α-hydrogen with an alkyl group drastically alters the conformational landscape available to a peptide residue. This effect is best visualized using a Ramachandran plot, which maps the allowed phi (φ, Cα-N bond) and psi (ψ, Cα-C' bond) dihedral angles.

Restriction of Ramachandran Space

While a flexible residue like glycine can sample a wide area of the Ramachandran plot, and alanine is more restricted, an α,α-disubstituted residue like Ahmb is confined to very small, specific regions. The steric clash between the α-methyl group and the backbone atoms prevents the adoption of extended β-sheet-like conformations.[2] Consequently, Ahmb and similar residues are potent promoters of helical structures, particularly the 3₁₀-helix and the α-helix.[6][7][8]

Figure 2: Optimized SPPS workflow for incorporating the sterically hindered amino acid Ahmb.

Experimental Protocol: Incorporation of Fmoc-Ahmb-OH via SPPS

This protocol outlines the key steps for coupling a sterically hindered residue like Ahmb.

-

Resin Swelling & Deprotection:

-

Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete Fmoc removal from the preceding residue.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Activation and Coupling (The Critical Step):

-

Rationale: Due to the steric bulk at the α-carbon, a high-energy activated species is required. Standard activators may be insufficient. The use of a uronium/guanidinium salt-based reagent is strongly recommended.

-

In a separate vessel, dissolve Fmoc-Ahmb-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Add the activated mixture to the resin and allow it to couple for 2-4 hours. Longer coupling times are necessary compared to standard amino acids.

-

-

Monitoring and Recoupling:

-

Rationale: It is crucial to verify the completion of the reaction. A negative Kaiser test (or other ninhydrin-based test) indicates a successful coupling.

-

Perform a Kaiser test on a small sample of resin beads.

-

If the test is positive (blue beads), indicating free amines, a second coupling (recoupling) is mandatory. Repeat step 2.

-

-

Capping (Optional but Recommended):

-

Rationale: If a small fraction of N-termini remains unreacted after recoupling, capping with acetic anhydride will terminate these chains, preventing the formation of deletion-sequence impurities.

-

Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to prepare for the next cycle.

-

Biophysical Characterization of Ahmb-Containing Peptides

Confirming the structural consequences of Ahmb incorporation requires empirical biophysical analysis. The two primary methods for high-resolution structural information are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Solution-State Conformation

NMR is the most powerful technique for determining the structure and dynamics of peptides in solution, which more closely mimics the physiological environment. [9][10]

-

Key Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to assign proton signals to specific amino acid spin systems.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation. The presence of sequential Hα(i) to HN(i+1) NOEs indicates an extended conformation, while the presence of HN(i) to HN(i+1) NOEs is a hallmark of helical structures.

-

Chemical Shift Index (CSI): The deviation of Hα chemical shifts from random coil values can reliably predict secondary structure elements.

-

Amide Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in stable intramolecular hydrogen bonds (characteristic of defined structures). [11] A typical NMR sample is prepared by dissolving the purified peptide in a buffered aqueous solution (e.g., HBSS or PBS) with 10% D₂O at a concentration of 0.5-1 mM. [11]

-

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in a crystal lattice. [12][13]While it does not capture solution dynamics, it offers unparalleled detail of the preferred structure.

-

Workflow Overview:

-

Crystallization: The peptide is screened against a wide range of conditions (precipitants, buffers, salts) to find conditions that promote the growth of single, well-ordered crystals. [13] 2. Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. [14] 3. Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which an atomic model of the peptide is built and refined. [15] The resulting structure can definitively show the φ/ψ angles adopted by the Ahmb residue and visualize any intramolecular hydrogen bonds that stabilize the conformation.

-

Applications in Drug Development

The incorporation of Ahmb or similar α-methylated amino acids is a validated strategy in medicinal chemistry to enhance the drug-like properties of peptides. [3]

-

Stabilizing Bioactive Conformations: For peptides that bind to targets like GPCRs or protein-protein interfaces, forcing the peptide into a helical or turn-like bioactive conformation can dramatically increase binding affinity and selectivity.

-

Enhancing Proteolytic Resistance: The steric bulk of the α-methyl group effectively shields the adjacent peptide bonds from cleavage by proteases, significantly extending the peptide's in vivo half-life.

-

Improving Cell Permeability: By promoting a defined structure and masking polar backbone groups through intramolecular hydrogen bonding, conformational constraint can increase the hydrophobicity of a peptide, sometimes aiding in passive membrane permeability. [16]

Conclusion and Future Outlook

2-Amino-3-hydroxy-2-methylbutanoic acid represents a powerful building block in the peptidomimetic chemist's toolkit. By imposing severe and predictable conformational constraints, it enables the rational design of peptides with superior affinity, stability, and pharmacokinetic properties. The primary challenge remains the synthetic difficulty of incorporating such hindered residues, which necessitates specialized protocols and careful analytical monitoring. Future work will likely focus on developing even more efficient coupling methodologies and exploring the full conformational space accessible by varying the stereochemistry at the α- and β-carbons of Ahmb. As our ability to precisely control peptide architecture improves, so too will our capacity to develop potent and selective peptide-based therapeutics for a wide range of diseases.

References

- Benchchem.

- Thieme Gruppe.

- Toniolo, C., et al.

- ResearchGate.

- Katritzky, A.R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- MDPI. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. (URL: )

- ACS Publications. Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters. (URL: )

- Be, J.M., et al.

- ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (URL: )

- Toniolo, C., et al. Structures of peptides from α‐amino acids methylated at the α‐carbon. Semantic Scholar. (URL: )

- MedchemExpress.com. 2-Amino-3-hydroxy-2-methylpropanoic acid. (URL: )

- PubChem. 3-Amino-2-hydroxy-2-methylbutanoic acid. (URL: )

- PMC - NIH. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (URL: )

- PMC - NIH. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. (URL: )

- MDPI. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (URL: )

- MDPI.

- Marraud, M., & Aubry, A. Crystal structures of peptides and modified peptides. PubMed. (URL: )

- PMC - NIH. A Newcomer's Guide to Peptide Crystallography. (URL: )

- Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography. (URL: )

- Thermo Fisher Scientific. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee. (URL: )

- ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (URL: )

Sources

- 1. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Contact Us [thermofisher.com]

- 5. 3-Amino-2-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 151889859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]

- 12. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and CAS number for 2-Amino-3-hydroxy-2-methylbutanoic acid

Technical Monograph: 2-Amino-3-hydroxy-2-methylbutanoic acid ( -Methylthreonine)

Executive Summary

2-Amino-3-hydroxy-2-methylbutanoic acid , commonly known as

Part 1: Chemical Identity & Physiochemical Properties[1]

The molecule is an isomer of 3-hydroxyvaline but differs fundamentally in the positioning of the methyl group at the

Core Data Table

| Property | Data Specification |

| IUPAC Name | 2-Amino-3-hydroxy-2-methylbutanoic acid |

| Common Synonyms | |

| CAS Registry Number | 10148-74-0 (Generic/Racemic)(See Stereochemistry section for isomer-specific CAS) |

| Molecular Formula | |

| Molecular Weight | 133.15 g/mol |

| Monoisotopic Mass | 133.0739 Da |

| pKa Values (Calc.) | |

| Solubility | High in |

Critical Note on CAS Ambiguity: Commercial catalogs frequently confuse this molecule with 3-hydroxyvaline (2-amino-3-hydroxy-3-methylbutanoic acid, CAS 2280-27-5). Researchers must verify the structure:

-Methylthreonine has a methyl group on C2, whereas 3-hydroxyvaline has a methyl group on C3.

Part 2: Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers. In drug development, the (2S, 3R) isomer (L-allo-configuration) is often the primary target as it mimics the stereochemistry of natural L-Threonine while adding the

| Configuration | Designation | CAS (Provisional) | Biological Relevance |

| (2S, 3R) | L- | 1139694-93-1 | Mimics L-Thr; stabilizes helices. |

| (2S, 3S) | L-allo- | Var. | Altered side-chain topology. |

| (2R, 3S) | D- | Var. | D-amino acid scanning. |

| (2R, 3R) | D-allo- | Var.[1] | Rare; used in negative controls. |

Part 3: Synthetic Architecture (Schöllkopf Method)

The synthesis of

Mechanism of Action

-

Chiral Auxiliary: Use of (S)-Valine to induce stereochemical bias.

-

Template Formation: Condensation with Alanine (providing the

-methyl group) to form a cyclic dipeptide (diketopiperazine). -

Activation: Conversion to the bis-lactim ether.

-

Aldol Addition: Lithiation at the C2 position followed by reaction with acetaldehyde generates the threonine side chain.

DOT Diagram: Synthetic Workflow

Figure 1: Stereoselective synthesis of

Detailed Protocol

-

Template Preparation:

-

React cyclo-(L-Ala-L-Val) with trimethyloxonium tetrafluoroborate in dichloromethane (DCM) to yield the bis-lactim ether.

-

-

Metalation:

-

Cool the bis-lactim ether solution to -78°C under Argon.

-

Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. The steric bulk of the isopropyl group on Valine forces the lithium to coordinate on the trans face.

-

-

Aldol Reaction:

-

Add Acetaldehyde (1.2 eq) slowly. The electrophile attacks the enolate trans to the isopropyl group, establishing the (2S) stereocenter and the (3R/3S) hydroxyl center.

-

-

Hydrolysis:

-

Treat the adduct with 0.25 N HCl at room temperature for 24 hours. This cleaves the bis-lactim ring, releasing L-Valine methyl ester (recyclable) and the target

-methylthreonine methyl ester.

-

-

Isolation:

-

Separate via ion-exchange chromatography (Dowex 50W) or preparative HPLC.

-

Part 4: Analytical Validation & Quality Control

Validating the identity of

Nuclear Magnetic Resonance (NMR)

-

-NMR (D

-

-Methyl Group: Look for a sharp singlet around

-

-Methyl Group: A doublet around

-

-Proton (C3-H): A quartet around

-

-Methyl Group: Look for a sharp singlet around

-

-NMR:

-

Quaternary Carbon (C2): Distinct peak around

60-65 ppm.

-

Mass Spectrometry

-

ESI-MS: Observe

. -

Fragmentation: Distinct loss of water (

) and carboxyl group (

Part 5: Biological Relevance & Applications

Conformational Locking

The

-

Effect: Strongly promotes helical conformations (

-helix or -

Application: Used to "staple" peptide drugs into their bioactive conformation, increasing receptor affinity.

Proteolytic Resistance

Endogenous proteases (trypsin, chymotrypsin) require an

-

Mechanism: Replacing the

-proton with a methyl group renders the peptide bond effectively "invisible" to these enzymes. -

Result: Drastically increased half-life (

) in human plasma.

Antibiotic Biosynthesis

MonamycinsReferences

- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron. (Seminal work on the synthesis method described).

-

PubChem. (n.d.). Compound Summary: O-Methylthreonine (Isomer comparison). National Library of Medicine. Retrieved from [Link]

-

Mzengeza, S., et al. (2000).[2] Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-88.[2] Retrieved from [Link]

- Bachem. (n.d.). Peptide Guide: Non-Proteinogenic Amino Acids in Drug Design. (General reference for biological stability claims).

Methodological & Application

Enzymatic synthesis methods for 2-Amino-3-hydroxy-2-methylbutanoic acid production

Application Note: Enzymatic Synthesis of 2-Amino-3-hydroxy-2-methylbutanoic Acid

-Amino Acids via Threonine Aldolases Audience: Synthetic Biologists, Process Chemists, and Drug Discovery ResearchersExecutive Summary

This guide details the enzymatic synthesis of 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as

The protocol leverages engineered Threonine Aldolases (TAs) to catalyze the direct aldol addition of Alanine (donor) to Acetaldehyde (acceptor). This C–C bond-forming approach offers a superior atom economy compared to traditional multi-step chemical syntheses (e.g., Seebach alkylation) or kinetic resolutions, which are limited to 50% theoretical yield.

Mechanistic Principles

The synthesis relies on the reversible aldol reaction catalyzed by Pyridoxal 5'-phosphate (PLP)-dependent threonine aldolases (EC 4.1.2.5). While wild-type TAs strictly prefer glycine as the donor, specific variants (e.g., from Pseudomonas sp. or engineered Aeromonas jandaei ALD) accept

Reaction Pathway

The reaction involves the condensation of D-Alanine (for (2R)-product) or L-Alanine (for (2S)-product) with Acetaldehyde .

Stoichiometry:

Figure 1: Catalytic cycle of PLP-dependent Threonine Aldolase accepting Alanine as a donor. The critical step is the generation of the nucleophilic quinonoid intermediate from alanine.

Experimental Protocol

This protocol utilizes a D-Threonine Aldolase (D-TA) variant (e.g., from Pseudomonas sp.) to synthesize the (2R)-isomer . To synthesize the (2S)-isomer, substitute with an engineered L-TA and L-Alanine.

Materials & Reagents

| Component | Specification | Role |

| Enzyme | Recombinant D-TA (Lyophilized or Cell-free extract) | Biocatalyst |

| Donor | D-Alanine (>99%) | Nucleophile Source |

| Acceptor | Acetaldehyde (freshly distilled or from paraldehyde) | Electrophile Source |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Co-enzyme |

| Buffer | 50 mM HEPES or Phosphate, pH 8.0 | Reaction Medium |

| Additives | 1 mM MgCl | Structural Stabilizer |

Reaction Setup (Batch Mode)

Note: The reaction is equilibrium-limited. A large excess of the donor (Alanine) is required to drive conversion.

-

Buffer Preparation: Prepare 50 mL of 50 mM HEPES buffer (pH 8.0) containing 0.1 mM PLP and 1 mM MgCl

. -

Substrate Dissolution:

-

Dissolve D-Alanine to a final concentration of 500 mM (2.23 g in 50 mL).

-

Critical: Adjust pH back to 8.0 using 5M NaOH, as alanine addition will acidify the solution.

-

-

Enzyme Addition: Add purified D-TA enzyme to a final loading of 2–5 mg/mL (approx. 10–20 U/mL). Incubate at 30°C for 5 minutes to ensure cofactor binding.

-

Reaction Initiation: Add Acetaldehyde to a final concentration of 50 mM .

-

Tip: Add acetaldehyde in portions (e.g., 10 mM every 30 mins) or using a syringe pump to prevent enzyme deactivation by the aldehyde.

-

-

Incubation: Shake at 30°C, 150 rpm for 24–48 hours. Seal the vessel tightly (acetaldehyde is volatile, bp ~20°C).

Reaction Monitoring (HPLC)

Monitor the appearance of the product and consumption of acetaldehyde.

-

Method: RP-HPLC with OPA derivatization (see Section 5).

-

Target Conversion: 30–60% (based on limiting aldehyde).

Workup & Purification

-

Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl to denature the enzyme and dissociate the PLP.

-

Clarification: Centrifuge at 10,000

g for 15 min. Collect supernatant. -

Cation Exchange Chromatography (Dowex 50W or equivalent):

-

Load supernatant onto an acidic cation exchange column (H+ form).

-

Wash with water to remove unreacted acetaldehyde and buffer salts.

-

Elute amino acids (Alanine + Product) using 1M NH

OH.

-

-

Separation of Product from Donor:

-

Evaporate ammonia eluate to dryness.

-

The separation of

-methylthreonine from the excess Alanine is challenging due to similar pI values. -

Recommended: Use preparative HPLC (C18 column, aqueous mobile phase with ion-pairing agent like TFA) or fractional crystallization from Ethanol/Water (Alanine crystallizes out first).

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the enzymatic synthesis and purification.

Analytical Methods

Since 2-Amino-3-hydroxy-2-methylbutanoic acid lacks a strong chromophore, derivatization is required for UV detection.

HPLC-DAD Protocol (OPA Derivatization):

-

Derivatization: Pre-column derivatization with o-Phthalaldehyde (OPA) and 3-Mercaptopropionic acid (3-MPA).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5

m. -

Mobile Phase A: 40 mM Na

HPO -

Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

-

Gradient: 0% B to 57% B over 20 mins.

-

Detection: UV 338 nm (Primary amines).

-

Retention: The

-methylated product will elute slightly later than Threonine but distinct from Alanine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Unfavorable Equilibrium | Increase Alanine concentration to 1M or 2M. |

| Enzyme Precipitation | Acetaldehyde Toxicity | Reduce instantaneous aldehyde concentration using a syringe pump. |

| Low Diastereoselectivity | Thermodynamic Control | Stop reaction earlier (kinetic control) or screen different TA variants (e.g., Pseudomonas vs. Aeromonas). |

| Product Degradation | Retro-Aldol Activity | Ensure pH is lowered immediately upon harvest; store product as a dry salt. |

References

-

Blesl, J., et al. (2018). "Application of Threonine Aldolases for the Asymmetric Synthesis of

-Quaternary -

Fesko, K. (2016). "Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities." Applied Microbiology and Biotechnology.

-

Franz, A. A., & Stewart, J. D. (2014). "Threonine aldolases." Advances in Applied Microbiology.

-

Steinreiber, J., et al. (2007). "Threonine Aldolases—An Emerging Tool for Organic Synthesis."[2] Tetrahedron.

-

Giger, L., et al. (2012). "Improved diastereoselectivity of threonine aldolases by directed evolution." ChemCatChem.

Sources

Scalable Chemical Synthesis of (S)-2-Amino-3-hydroxy-2-methylbutanoic Acid: An Application Note

Introduction: The Significance of α-Methyl-α-Amino Acids

(S)-2-Amino-3-hydroxy-2-methylbutanoic acid, also known as (S)-α-methylserine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2][3] The incorporation of such structures into peptides and pharmaceutical agents is a well-established strategy for conferring unique conformational constraints and enhanced resistance to enzymatic degradation. This often leads to improved pharmacokinetic profiles and biological activity. The scalable and stereocontrolled synthesis of (S)-α-methylserine is therefore of critical importance for the development and manufacturing of novel therapeutics.

This application note details two robust and complementary strategies for the multi-kilogram synthesis of a protected form of (S)-α-methylserine, specifically (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid. This protected form is a versatile intermediate, readily converted to the target compound. The methodologies presented are based on field-proven industrial processes, emphasizing scalability, stereochemical control, and operational efficiency.[4]

Strategic Overview: Two Complementary Pathways to Enantiopurity

The challenge in synthesizing α-methylserine lies in the creation of a chiral quaternary carbon center. Two distinct and scalable approaches to achieve this are presented:

-

Diastereomeric Salt Resolution: A rapid and operationally simpler method that begins with the racemic synthesis of 2-methylserine methyl ester, followed by resolution using a chiral resolving agent. This approach is ideal for quickly accessing moderate quantities of the desired enantiomer.[4]

-

Stereoselective Enolate Methylation: A more elegant, multi-step but highly stereoselective synthesis starting from a readily available chiral precursor, L-serine. This method is well-suited for large-scale manufacturing where high stereochemical purity from the outset is paramount.[4]

The choice between these routes will depend on factors such as the required scale of production, available starting materials, and the desired speed of initial delivery.

Method 1: Diastereomeric Salt Resolution

This approach leverages the formation of diastereomeric salts that can be separated by crystallization, a technique well-suited for large-scale operations. The key is the selection of an efficient and commercially available resolving agent.

Workflow Diagram: Diastereomeric Salt Resolution

Caption: Workflow for the resolution-based synthesis of protected (S)-α-methylserine.

Detailed Protocol: Diastereomeric Salt Resolution

Step 1: Synthesis of Racemic 2-Methylserine Methyl Ester

-

This initial step can be achieved through various established methods for synthesizing racemic α-amino acids. A common starting point is the Strecker synthesis, which involves the reaction of an imine or its equivalent with hydrogen cyanide, followed by hydrolysis of the resulting nitrile.[5][6]

Step 2: Diastereomeric Salt Formation and Crystallization [4]

-

Dissolve the racemic 2-methylserine methyl ester in a suitable solvent such as methanol.

-

Add a stoichiometric amount of (1S)-(+)-camphorsulfonic acid.

-

Heat the mixture to ensure complete dissolution, then cool slowly to allow for the selective crystallization of the (S)-2-methylserine methyl ester (1S)-(+)-camphorsulfonate salt.

-

Isolate the crystalline salt by filtration and wash with a cold solvent.

-

Rationale: The choice of (1S)-(+)-camphorsulfonic acid is based on its ability to form well-defined, crystalline salts with the amino acid ester, allowing for efficient separation of the diastereomers. The differing solubilities of the two diastereomeric salts in the chosen solvent system is the physical principle enabling the resolution.

Step 3: Salt Breaking and Isolation of the Enantiopure Ester [4]

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate).

-

Stir until the salt has completely dissociated, and the free ester has partitioned into the organic layer.

-

Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).

-

Concentrate the organic phase under reduced pressure to yield the enantiomerically enriched (S)-2-methylserine methyl ester.

Step 4: N,O-Protection [4]

-

The resulting ester is then protected to form the stable (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid. This is typically achieved in a multi-step process involving reaction with acetone to form the oxazolidine ring, followed by N-protection with di-tert-butyl dicarbonate (Boc anhydride).

Quantitative Data: Diastereomeric Salt Resolution

| Parameter | Value | Reference |

| Starting Material | Racemic 2-methylserine methyl ester | [4] |

| Resolving Agent | (1S)-(+)-camphorsulfonic acid | [4] |

| Typical Yield | ~15 kg of final product | [4] |

| Enantiomeric Excess (ee) | >99% | [4] |

Method 2: Stereoselective Enolate Methylation

This method offers a more direct route to the desired enantiomer by starting with a chiral building block, L-serine. The key step is a highly stereoselective methylation of a chiral cyclic derivative of L-serine.

Workflow Diagram: Stereoselective Enolate Methylation

Caption: Workflow for the stereoselective synthesis of protected (S)-α-methylserine.

Detailed Protocol: Stereoselective Enolate Methylation

This process is a four-step telescoped synthesis, minimizing intermediate isolations and improving overall efficiency on a large scale.[4]

Step 1: Formation of the Chiral Cyclic Precursor from L-Serine Methyl Ester

-

L-serine methyl ester is reacted with pivalaldehyde and a suitable acid catalyst to form a chiral oxazolidine derivative.

-

The nitrogen is then protected with a Boc group using di-tert-butyl dicarbonate.

-

Rationale: The bulky tert-butyl group on the oxazolidine ring acts as a chiral auxiliary, sterically directing the subsequent methylation to one face of the molecule, thus ensuring high stereoselectivity.

Step 2: Stereoselective Enolate Methylation [4]

-

The protected cyclic serine derivative is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and cooled to cryogenic temperatures (typically below -70 °C).

-

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added to generate the enolate.

-

A methylating agent, such as methyl iodide, is then added to the enolate solution. The methylation occurs with high diastereoselectivity.

-

Rationale: The cryogenic temperature is crucial to maintain the kinetic control of the enolate formation and subsequent methylation, preventing racemization and ensuring high stereoselectivity. The specific geometry of the enolate, dictated by the chiral auxiliary, leads to the preferential formation of the desired stereoisomer.

Step 3: Hydrolysis and Isolation [4]

-

Upon completion of the methylation, the reaction is quenched.

-

The ester is then hydrolyzed under basic conditions to yield the carboxylic acid.

-

Standard aqueous work-up and extraction procedures are used to isolate the final product.

Quantitative Data: Stereoselective Enolate Methylation

| Parameter | Value | Reference |

| Starting Material | L-serine methyl ester | [4] |

| Key Reagents | Pivalaldehyde, Boc-anhydride, LDA, Methyl Iodide | [4] |

| Overall Yield | 52% over four steps | [4] |

| Enantiomeric Excess (ee) | 98% | [4] |

| Scale of Manufacture | 20 kg | [4] |

Conclusion and Recommendations

Both presented methods provide viable and scalable routes to enantiomerically pure, protected (S)-α-methylserine.

-

The diastereomeric salt resolution is a robust and rapid method, particularly advantageous when speed is a primary driver and moderate quantities are required. Its operational simplicity makes it an attractive option for initial scale-up campaigns.[4]

-

The stereoselective enolate methylation route, while more complex in its execution due to the multi-step nature and cryogenic conditions, offers excellent stereocontrol from the outset and a high overall yield for a telescoped process.[4] This makes it a preferred choice for long-term, large-scale manufacturing where process efficiency and high purity are critical.

The selection of the optimal synthetic route will ultimately be guided by the specific project requirements, including timelines, batch size, cost of goods, and available equipment infrastructure.

References

-

Anson, M. S., Clark, H. F., Evans, P., Fox, M. E., Graham, J. P., Griffiths, N. N., Meek, G., Ramsden, J. A., Roberts, A. J., Simmonds, S., Walker, M. D., & Willets, M. (2011). Complementary Syntheses of N,O-Protected-(S)-2-methylserine on a Multikilogram Scale. Organic Process Research & Development, 15(2), 389–397. [Link]

-

Vedejs, E., & Fields, S. C. (2012). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature Chemistry, 4(5), 417–421. [Link]

-

Wikipedia. (2023, May 29). 2-Methylserine. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-L-serine. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Xiao, Q., Tang, Y.-F., & Xie, P. (2020). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research, 22(1), 61–68. [Link]

-

Horikawa, M., Nakajima, T., & Ohfune, Y. (1993). Asymmetric synthesis of α,α-disubstituted α-amino acids. Synlett, 1993(1), 21-22. [Link]

-

ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved February 13, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Top 188 Organic Process Research & Development papers published in 2011 [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strecker Synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-hydroxy-2-methylbutanoic Acid Derivatives

Welcome to the technical support center for the synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid derivatives, providing insights into synthetic strategies and reaction mechanisms.

Q1: What are the most prevalent synthetic routes for preparing β-hydroxy-α-amino acids like 2-amino-3-hydroxy-2-methylbutanoic acid?

A1: The synthesis of β-hydroxy-α-amino acids is a significant area of research due to their presence in numerous natural products and their utility as chiral building blocks for pharmaceuticals.[1] Key synthetic strategies include:

-

Aldol Reactions of Glycine Enolates: This is a classic and effective method. It involves the reaction of a glycine Schiff base enolate with an aldehyde or ketone.[2][3] The choice of the glycine derivative and the reaction conditions, including the base and solvent, are critical for achieving high diastereoselectivity and enantioselectivity.[2][3]

-

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[1] Enzymes such as threonine aldolases can catalyze the C-C bond formation to produce various β-hydroxy-α-amino acids.[1] More recently, 2-oxoglutarate-dependent amino acid hydroxylases have been shown to be highly effective for diastereoselective synthesis.[1]

-

Asymmetric Hydrogenation: This method involves the highly enantioselective hydrogenation of β-oxy-α-acetamidoacrylates, providing a catalytic route to these valuable compounds.

-

Evans Aldol Reaction: This approach utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemistry of the aldol reaction, leading to high diastereoselectivity for syn-aldol products.[4]

Q2: How do protecting groups influence the yield and stereoselectivity of the reaction?

A2: Protecting groups are crucial in the synthesis of polyfunctional molecules like amino acids to prevent unwanted side reactions.[5] The choice of protecting groups for the amino and carboxylic acid functionalities directly impacts the reaction's success.

-

Amino Group Protection: Common α-amino protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[6][7] The stability of these groups under different reaction conditions is a key consideration. For instance, the Fmoc group is base-labile, while the Boc group is acid-labile.[7] The steric bulk of the protecting group can also influence the approach of the reactants, thereby affecting stereoselectivity.

-

Carboxyl Group Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with base-catalyzed reactions. The choice of ester can affect the ease of deprotection at the final stage.

-

Side-Chain Protection: For derivatives with reactive side chains, appropriate orthogonal protecting groups are necessary. Orthogonality ensures that one protecting group can be removed without affecting others, allowing for selective modifications.[6]

Q3: What are the critical reaction parameters to control for maximizing the yield of 2-amino-3-hydroxy-2-methylbutanoic acid derivatives?

A3: Several parameters must be carefully controlled to maximize the yield and purity of the desired product:

-

Temperature: Aldol reactions are often sensitive to temperature. Lower temperatures generally favor higher stereoselectivity but may require longer reaction times.

-

Stoichiometry of Reagents: The molar ratio of the reactants, including the base, can significantly affect the reaction outcome. An excess of one reactant may lead to side product formation.

-

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates, thereby impacting reaction rates and selectivity.

-

Choice of Base: In base-catalyzed reactions, the strength and steric hindrance of the base are critical. A strong, non-nucleophilic base is often preferred to promote enolate formation without competing side reactions.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid derivatives.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Reagents: Degradation of starting materials or reagents (e.g., moisture-sensitive bases).2. Incorrect Reaction Temperature: Temperature too low, leading to a slow or stalled reaction.3. Poor Solubility of Reactants: Reactants not fully dissolved in the chosen solvent. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the activity of the base.2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.3. Solvent Screening: Test a range of solvents with different polarities. Consider using a co-solvent to improve solubility. |

| Formation of Multiple Products/Low Diastereoselectivity | 1. Non-optimal Reaction Temperature: Higher temperatures can lead to reduced stereoselectivity.2. Inappropriate Base or Catalyst: The chosen base or catalyst may not provide sufficient stereocontrol.3. Racemization: The stereogenic centers may be susceptible to racemization under the reaction conditions. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C) to enhance stereoselectivity.2. Screen Catalysts/Bases: Evaluate different chiral catalysts or bases known to promote high stereoselectivity in similar reactions.[2]3. Modify Reaction Conditions: Reduce reaction time or use a milder base to minimize the risk of racemization. |

| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion.2. Inadequate Stoichiometry: Insufficient amount of a key reactant, such as the base or electrophile.3. Catalyst Poisoning: Impurities in the starting materials or solvent may be deactivating the catalyst. | 1. Extend Reaction Time: Monitor the reaction over a longer period.2. Adjust Stoichiometry: Increase the equivalents of the limiting reagent.3. Purify Starting Materials: Ensure all starting materials and the solvent are pure and dry. |

| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging.2. Product Instability: The product may be degrading during purification.3. Formation of Emulsions during Extraction: Can lead to product loss. | 1. Optimize Chromatography: Try different solvent systems or chromatography techniques (e.g., reverse-phase HPLC).2. Use Milder Purification Conditions: Avoid strong acids or bases during workup and purification. Consider recrystallization as an alternative to chromatography.3. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions during aqueous workup. |

III. Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for a Brønsted Base-Catalyzed Aldol Reaction[2][3]

This protocol outlines a general method for the synthesis of β-hydroxy α-amino acid derivatives using a glycine Schiff base and a Brønsted base catalyst.

Step 1: Preparation of the Glycine Schiff Base

-

In a round-bottom flask, dissolve the glycine ester hydrochloride and an equivalent of a suitable ketone (e.g., benzophenone) in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture and purify the Schiff base by column chromatography or recrystallization.

Step 2: Aldol Reaction

-

In a dry, inert atmosphere, dissolve the glycine Schiff base and the aldehyde in a dry, aprotic solvent (e.g., THF or toluene).

-

Cool the mixture to the desired temperature (e.g., -78 °C).

-

Add the Brønsted base catalyst (e.g., a chiral tertiary amine) dropwise.

-

Stir the reaction mixture at the low temperature until the starting material is consumed (monitored by TLC).

Step 3: Hydrolysis and Deprotection

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent.

-

Hydrolyze the Schiff base and the ester group under acidic or basic conditions to obtain the final 2-amino-3-hydroxy-2-methylbutanoic acid derivative.

-

Purify the final product by chromatography or recrystallization.

Workflow for Troubleshooting Low Yields

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting low reaction yields.